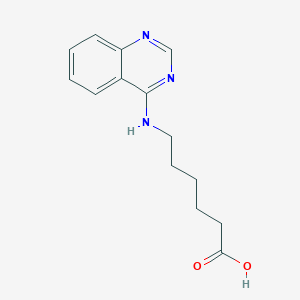

6-(Quinazolin-4-ylamino)hexanoic acid

Description

Properties

CAS No. |

348149-42-8 |

|---|---|

Molecular Formula |

C14H17N3O2 |

Molecular Weight |

259.30 g/mol |

IUPAC Name |

6-(quinazolin-4-ylamino)hexanoic acid |

InChI |

InChI=1S/C14H17N3O2/c18-13(19)8-2-1-5-9-15-14-11-6-3-4-7-12(11)16-10-17-14/h3-4,6-7,10H,1-2,5,8-9H2,(H,18,19)(H,15,16,17) |

InChI Key |

BDLPEHKHHJHYGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NCCCCCC(=O)O |

Origin of Product |

United States |

Biological Activities and Mechanistic Investigations of 6 Quinazolin 4 Ylamino Hexanoic Acid and Its Analogs

In Vitro Pharmacological Evaluation of Quinazoline (B50416) Derivatives

The quinazoline scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide array of biological activities. researchgate.netmdpi.com Derivatives of quinazoline have been extensively studied, revealing significant potential in various therapeutic areas, including cancer, inflammation, and infectious diseases. researchgate.netmdpi.comnih.gov This section details the in vitro pharmacological evaluation of quinazoline derivatives, focusing on their cytotoxic, anti-inflammatory, and antimicrobial properties.

Assessment of Cytotoxic Activity

Quinazoline derivatives have emerged as a promising class of anticancer agents, with several compounds already in clinical use. nih.govresearchgate.net Their cytotoxic effects are attributed to various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, disruption of microtubule dynamics, and induction of programmed cell death. nih.govfrontiersin.org

Numerous studies have demonstrated the potent cytotoxic activity of quinazoline analogs against a broad spectrum of human cancer cell lines. For instance, a series of 4-anilinoquinazoline (B1210976) derivatives were evaluated for their anti-proliferative efficacy in human colorectal cancer (CRC) cell lines (HCT116, HT29, and SW620) and a breast cancer cell line (BT-20). nih.gov One analog, DW-8, showed particular potency against CRC cells, with IC50 values of 8.50 µM, 5.80 µM, and 6.15 µM for HCT116, HT29, and SW620 cells, respectively. nih.gov

Similarly, newly synthesized quinazoline-2,4,6-triamine and 2,6-diaminoquinazolin-4(3H)-one derivatives were tested against HCT-15 (colon), SKOV-3 (ovarian), and MDA-MB-231 (breast) cancer cell lines. researchgate.net Compounds 3e and 3f from this series exhibited the highest cytotoxic activity, with IC50 values ranging from 4.5 to 15.5 μM, proving more active than the reference drugs Gefitinib (B1684475) and PD153035. researchgate.net

Other research has highlighted the efficacy of quinazolinone derivatives against lung (A549), breast (MCF-7), and neuroblastoma (SHSY-5Y) cancer cell lines. nih.gov In one study, morpholine-substituted quinazolines, specifically compounds AK-3 and AK-10 , displayed significant cytotoxicity. AK-10 showed IC50 values of 8.55 µM, 3.15 µM, and 3.36 µM against A549, MCF-7, and SHSY-5Y cells, respectively. nih.gov The cytotoxic potential of various quinazoline derivatives is summarized in the table below.

Table 1: Cytotoxic Activity of Selected Quinazoline Derivatives on Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Source |

|---|---|---|---|---|

| DW-8 | HCT116 | Colon | 8.50 | nih.gov |

| DW-8 | HT29 | Colon | 5.80 | nih.gov |

| DW-8 | SW620 | Colon | 6.15 | nih.gov |

| Compound 3e | HCT-15 | Colon | 4.5 - 15.5 | researchgate.net |

| Compound 3f | MDA-MB-231 | Breast | 4.5 - 15.5 | researchgate.net |

| AK-10 | A549 | Lung | 8.55 | nih.gov |

| AK-10 | MCF-7 | Breast | 3.15 | nih.gov |

| AK-10 | SHSY-5Y | Neuroblastoma | 3.36 | nih.gov |

| Compound 11g | MCF-7 | Breast | <50 | nih.gov |

| Compound 11g | HeLa | Cervical | <50 | nih.gov |

A primary mechanism behind the anticancer effects of quinazoline derivatives is the induction of apoptosis, or programmed cell death. nih.govmdpi.com This process is often mediated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. mdpi.com Studies have shown that these compounds can trigger apoptosis by activating caspases, key executioner proteins in the apoptotic cascade. frontiersin.orgnih.gov For example, the novel quinazolinone derivative DQQ was found to induce cytochrome c-mediated apoptosis in human leukemia MOLT-4 cells. nih.gov The compound DW-8 induced apoptosis in colon cancer cells by activating the intrinsic pathway, evidenced by the activation of caspase-9, and the executioner caspases-3 and 7. nih.gov

Furthermore, quinazoline derivatives can modulate the expression of key apoptotic proteins. bohrium.com Treatment with certain analogs has been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2. frontiersin.orgbohrium.com

In addition to inducing apoptosis, these compounds can interfere with the normal progression of the cell cycle, leading to cell cycle arrest. nih.govnih.gov This prevents cancer cells from dividing and proliferating. For example, compounds AK-3 and AK-10 were found to cause cell cycle arrest at the G0/G1 phase in SHSY-5Y neuroblastoma cells. nih.gov Another study reported that a novel quinazoline derivative, compound 6b , arrested the cell cycle at the G2/M phase in cancer cells. bohrium.com The compound DW-8 also induced cell cycle arrest at the G2 phase in SW620 colorectal cancer cells. nih.gov

Anti-inflammatory Activity Profiling

Quinazoline and its derivatives have been recognized for their significant anti-inflammatory properties. researchgate.netmdpi.comnih.gov The anti-inflammatory effects of these compounds are often evaluated using in vivo models, such as the carrageenan-induced paw edema model in rats. fabad.org.trjneonatalsurg.com

The anti-inflammatory action of quinazoline derivatives is believed to stem from their ability to modulate key inflammatory pathways. mdpi.comjneonatalsurg.com One proposed mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923), key mediators of inflammation. jneonatalsurg.com By inhibiting COX, these compounds can effectively reduce inflammation.

Studies have shown that the anti-inflammatory activity of quinazoline analogs can be comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comnih.gov For instance, a series of newer quinazolinone analogs exhibited anti-inflammatory activity, with compound 21 showing a 32.5% inhibition of edema at a dose of 50 mg/kg. nih.gov In another study, compounds QA-2 and QA-6 showed significant anti-inflammatory activity, with percentage reduction of edema volume of 82.75% and 81.03%, respectively, after 4 hours. fabad.org.tr The anti-inflammatory potential of various quinazoline derivatives is detailed in the table below.

Table 2: Anti-inflammatory Activity of Selected Quinazoline Derivatives

| Compound | Assay | % Inhibition of Edema | Source |

|---|---|---|---|

| Compound 21 | Carrageenan-induced paw edema | 32.5 | nih.gov |

| Compound 15 | Carrageenan-induced paw edema | >24.6 | nih.gov |

| QA-2 | Carrageenan-induced paw edema | 82.75 | fabad.org.tr |

| QA-6 | Carrageenan-induced paw edema | 81.03 | fabad.org.tr |

| 4-nitrostyryl-substituted quinazolinone | Carrageenan-induced paw edema | 62.2 - 80.7 | mdpi.com |

| 6-bromo-substituted-quinazolinone | Carrageenan-induced paw edema | 59.61 | mdpi.com |

Antimicrobial Efficacy

The quinazoline core structure is also associated with potent antimicrobial activity against a wide range of bacteria and fungi. nih.govbiomedpharmajournal.orgrphsonline.com This has led to the exploration of quinazoline derivatives as potential new antibiotics to combat the growing threat of antimicrobial resistance. rphsonline.com

The antimicrobial efficacy of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.gov Studies have shown that quinazolinone derivatives can be effective against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For example, some new quinazolinone derivatives showed better bacteriostatic activity against Gram-negative bacteria. nih.gov One study found that compound VIIa exhibited potent in vitro anti-microbial activity with MICs of 1.56 µg/ml against E. coli and L. monocytogenes. nih.gov

In addition to antibacterial properties, many quinazoline derivatives also display significant antifungal activity. nih.govnih.gov They have been shown to be effective against fungal strains such as Candida albicans and Aspergillus niger. nih.govnih.gov Nearly all screened compounds in one study showed good activity against C. albicans and A. niger. nih.gov Compound VIIc was found to have the most potent in vitro antifungal activity with MICs of 0.78 and 0.097 µg/ml against C. albicans and A. flavus, respectively. nih.gov The antimicrobial efficacy of selected quinazoline derivatives is presented in the table below.

Table 3: Antimicrobial Efficacy (MIC in µg/mL) of Selected Quinazoline Derivatives

| Compound | E. coli | S. aureus | C. albicans | A. niger | A. flavus | Source |

|---|---|---|---|---|---|---|

| Compound VIIa | 1.56 | 25 | - | - | - | nih.gov |

| Compound VIIc | - | - | 0.78 | - | 0.097 | nih.gov |

| Fused pyrolo-quinazolinone derivatives | - | - | 32 or 64 | 32 or 64 | - | nih.gov |

| THTQ | 3750 | - | 7500 | 15000 | 15000 | nih.gov |

Modulation of Oxidative Stress Pathways

The induction of cytoprotective enzymes is a key strategy for cellular defense against oxidative stress. One of the most important of these enzymes is NAD(P)H:quinone oxidoreductase 1 (NQO1). A study on novel anilinoquinazoline (B1252766) derivatives investigated their ability to induce NQO1 activity in murine hepatoma cells. nih.gov The potency of these compounds as inducers was quantified by their CD value, which is the concentration required to double the specific activity of NQO1. nih.gov

Among the tested compounds was 6-(2-phenylquinazolin-4-ylamino)hexanoic acid, an analog of the title compound. This particular derivative demonstrated weak NQO1 inducer activity, failing to reach a CD value within the tested concentration range. nih.gov However, other analogs in the same series showed moderate to potent activity. For example, compounds 8 (CD = 5.2 µM) and 10 (CD = 5.5 µM) were identified as having approximately equal potency, while compound 9 was the most potent inducer in the series. nih.govresearchgate.net The classical NQO1 inducer, sulforaphane, was used as a positive control and consistently yielded a CD value of 0.2 µM. nih.gov These results indicate that the anilinoquinazoline scaffold can be modulated to produce potent NQO1 inducers, although the specific 6-(2-phenylquinazolin-4-ylamino)hexanoic acid analog showed only weak activity. nih.gov

| Compound | NQO1 Inducer Activity (CD Value) |

|---|---|

| 6-(2-Phenylquinazolin-4-ylamino)hexanoic acid (16a) | Weak activity (CD value not reached) |

| Analog 3 | 14 µM |

| Analog 7 | 26 µM |

| Analog 8 | 5.2 µM |

| Analog 10 | 5.5 µM |

| Analog 15 | 19 µM |

| Sulforaphane (Control) | 0.2 µM |

The Keap1/Nrf2/Antioxidant Response Element (ARE) pathway is the primary regulator of cellular defense mechanisms against oxidative and electrophilic stress. nih.gov This pathway controls the expression of numerous cytoprotective genes, including NQO1. nih.govmdpi.com Under normal conditions, the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) is bound in the cytoplasm by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. nih.govnih.gov

When cells are exposed to oxidative stress or to chemical inducers, specific cysteine residues on Keap1 are modified. nih.gov This modification disrupts the Keap1-Nrf2 interaction, preventing Nrf2 degradation. nih.gov Consequently, newly synthesized Nrf2 is able to translocate into the nucleus, where it binds to the ARE in the promoter regions of its target genes, thereby initiating their transcription. nih.gov The induction of NQO1 by the anilinoquinazoline derivatives is mediated through this Keap1/Nrf2/ARE pathway. nih.govnih.gov By interacting with the Keap1 protein, these compounds inhibit the Keap1-Nrf2 protein-protein interaction, leading to the accumulation of Nrf2 and the subsequent enhanced gene expression of NQO1 and other cytoprotective enzymes. nih.govresearchgate.netnih.gov

Molecular Target Identification and Inhibition Studies

The biological activities of quinazoline derivatives stem from their interaction with various molecular targets. For the anilinoquinazoline analogs that induce NQO1, the primary molecular target identified is the Keap1 protein. nih.govnih.gov Molecular docking studies were performed to investigate the ability of these compounds to inhibit the Keap1-Nrf2 protein-protein interaction by occupying the Nrf2-binding domain on Keap1. nih.govnih.gov The results showed that the anilinoquinazoline derivatives could potentially interact with the Kelch domain of Keap1. nih.govresearchgate.net The most potent NQO1 inducer from the tested series, compound 9, demonstrated the largest number of interactions with key amino acids in the binding pocket, including Arg483, Tyr525, and Phe478. nih.gov This interaction is believed to be the mechanism that leads to Nrf2 stabilization and activation of the antioxidant response. nih.govnih.gov

Beyond the Keap1/Nrf2 pathway, the quinazoline scaffold is known to interact with a diverse range of biological targets, explaining its broad spectrum of activities. In the context of cancer therapy, 4-anilinoquinazoline derivatives are well-known inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov For antibacterial applications, some quinazolinones target and inhibit penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. nih.gov Furthermore, molecular docking studies have been performed on quinazoline antifolate derivatives as inhibitors of human thymidylate synthase, a crucial enzyme for DNA synthesis and a target for cancer chemotherapy. nih.gov These studies indicate that the quinazoline ring often engages in hydrophobic and stacking interactions within the target's active site. nih.gov While these studies provide insight into the potential targets for this class of compounds, specific molecular target identification and detailed inhibition studies for 6-(quinazolin-4-ylamino)hexanoic acid itself are not yet fully elucidated in the available literature.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The 4-anilinoquinazoline scaffold is a well-established pharmacophore for the inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. nih.govfrontiersin.org The quinazoline core acts as a scaffold that mimics the adenine (B156593) ring of ATP, enabling it to bind to the ATP-binding site of the EGFR kinase domain. nih.gov Analogs of this compound, particularly those with substitutions at the 6-position of the quinazoline ring, have been extensively studied to enhance potency and selectivity. mdpi.com

The inhibitory mechanisms of quinazoline-based compounds against EGFR can be broadly categorized into three types: competitive, covalent, and allosteric inhibition.

Competitive Inhibition: First-generation EGFR inhibitors, such as gefitinib and erlotinib, are 4-anilinoquinazoline derivatives that function as reversible, ATP-competitive inhibitors. nih.gov They vie with ATP for binding to the catalytic site of the EGFR kinase, thereby blocking the downstream signaling pathways that promote cell proliferation and survival. nih.gov The affinity of these inhibitors is a critical determinant of their efficacy.

Covalent Inhibition: To overcome the resistance often developed against first-generation inhibitors, second-generation covalent inhibitors were developed. These compounds, which include afatinib (B358) and dacomitinib, also feature the 4-anilinoquinazoline core but are modified with a reactive group, typically at the C-6 position. researchgate.net This reactive moiety forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to irreversible inhibition. researchgate.net This irreversible binding provides a more sustained blockade of EGFR signaling. Analogs bearing Michael acceptors like butynamide, crotonamide, and methacrylamide (B166291) at the C-6 position have been synthesized and shown to act as irreversible inhibitors of EGFR. researchgate.net

Allosteric Inhibition: A more recent strategy to combat resistance mutations involves the development of allosteric inhibitors. Unlike competitive and covalent inhibitors that target the ATP-binding site, allosteric inhibitors bind to a distinct, less-conserved pocket on the kinase. nih.govnih.gov This binding induces a conformational change that inactivates the enzyme. Quinazolinone-based compounds have been identified as fourth-generation allosteric inhibitors that can effectively target EGFR mutants resistant to ATP-competitive inhibitors. nih.govnih.gov

A significant challenge in EGFR-targeted cancer therapy is the emergence of mutations in the EGFR gene that confer resistance to inhibitors. The most common activating mutations are deletions in exon 19 and the L858R point mutation in exon 21. nih.gov While first-generation inhibitors are effective against these forms, acquired resistance frequently arises due to the T790M "gatekeeper" mutation. nih.gov Second-generation covalent inhibitors were designed to be effective against the T790M mutant. researchgate.net

More recently, a tertiary mutation, C797S, has been identified, which renders covalent inhibitors ineffective as it removes the cysteine residue required for covalent bond formation. nih.gov This has spurred the development of third and fourth-generation inhibitors. Novel 4-arylamino-quinazoline derivatives have been designed and synthesized as potent inhibitors of the double mutant EGFR (L858R/T790M). nih.gov Furthermore, allosteric quinazolinone inhibitors have shown promise in overcoming resistance conferred by the C797S mutation. nih.govnih.gov

Below is a table summarizing the inhibitory activities of various 6-substituted 4-anilinoquinazoline analogs against different forms of EGFR.

| Compound | Substitution at C-6 | Target EGFR Form | IC50 (nM) |

| Analog 1 | N-Boc glycine | Wild-Type | 3.2 |

| Analog 2 | Phenyl urea | Wild-Type | 0.8 |

| Analog 3 | Phenyl urea | L858R/T790M | 2.7 |

| Analog 4 | Furan-2-yl | Wild-Type | 5.06 |

| Analog 5 | Alkynyl | Wild-Type | 14.1 |

This table presents a selection of data for illustrative purposes and is based on findings for analogs of this compound. nih.govmdpi.com

Histone Deacetylase (HDAC) Inhibition, particularly HDAC6

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the deacetylation of histones and other proteins. Their dysregulation is implicated in various diseases, including cancer. The development of dual inhibitors that can target both EGFR and HDACs is a promising therapeutic strategy. nih.gov

Quinazoline-based compounds have been explored as scaffolds for HDAC inhibitors. nih.gov Specifically, quinazolinone-based hydroxamic acids have been designed as dual inhibitors of PI3K and HDAC. nih.gov In the context of specific HDAC isoforms, quinazoline derivatives have shown selectivity for HDAC6. researchgate.net The general structure of these inhibitors often includes a cap group that interacts with the rim of the enzyme's active site, a linker, and a zinc-binding group that chelates the zinc ion in the catalytic domain. The quinazoline moiety typically serves as the cap group. researchgate.net

The development of selective HDAC6 inhibitors is of particular interest due to the role of HDAC6 in regulating cellular processes such as cell motility and protein degradation. Aminotriazoloquinazoline-based compounds have been identified as potent and selective HDAC6 inhibitors with subnanomolar inhibitory activity.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair. researchgate.net PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The quinazolinone scaffold has been utilized as a bioisostere for other known PARP inhibitor cores, such as the phthalazinone core of olaparib.

A series of new quinazolinone-based derivatives have been synthesized and shown to have appreciable inhibitory activity against PARP-1. For instance, certain derivatives have demonstrated inhibitory activity with IC50 values comparable to that of the approved PARP inhibitor olaparib. Molecular docking studies have indicated that these quinazolinone compounds can fit well into the active site of PARP-1. rjpbr.com

Tyrosine Kinase Inhibition

Beyond EGFR, the quinazoline scaffold is a versatile platform for the development of inhibitors against a range of tyrosine kinases. mdpi.com Many 4-anilinoquinazoline derivatives have been shown to inhibit multiple tyrosine kinases, including VEGFR-2, PDGFR, and FGFR, in addition to EGFR. mdpi.com This multi-targeted approach can be beneficial in cancer therapy by simultaneously blocking several signaling pathways that contribute to tumor growth and angiogenesis.

For example, a series of 6-substituted 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines have been developed as soluble, irreversible inhibitors of the erbB family of tyrosine kinase receptors. nih.gov These compounds have demonstrated potent pan-erbB tyrosine kinase inactivation. nih.gov

Thymidylate Synthase Inhibition

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of thymidine (B127349) monophosphate, a necessary precursor for DNA synthesis. Inhibition of TS has long been a target for cancer chemotherapy. Quinazoline-based antifolates have been designed to inhibit TS. nih.gov

These compounds typically mimic the structure of folic acid and compete with the natural substrate for binding to the enzyme. nih.govnih.gov Analogs of N10-propargyl-5,8-dideazafolic acid, where the benzoyl-L-glutamate moiety is replaced with other groups like benzoic acid or benzoyl-L-aspartate, have been synthesized and evaluated for their TS inhibitory activity. nih.gov These studies help in understanding the structure-activity relationships for TS inhibition by quinazoline analogs. nih.govmdpi.com

DNA Gyrase Enzyme Targeting

The quinazoline scaffold is a recognized pharmacophore in the development of antimicrobial agents, with one of its key mechanisms being the targeting of bacterial DNA gyrase. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair, making it a validated and critical target for antibiotics. Analogs of this compound, particularly those with a quinazolinone structure, have been investigated for their potential to inhibit this enzyme.

Research into novel N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides has identified them as potent inhibitors of the DNA gyrase B subunit (GyrB). The GyrB subunit contains the ATPase domain, which is crucial for providing the energy required for DNA supercoiling. By targeting this subunit, these compounds disrupt the enzyme's catalytic cycle, leading to an antibacterial effect. This mechanism is particularly promising for combating drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA).

Specific analogs have demonstrated significant inhibitory activity against the GyrB protein. For instance, in one study, compounds f1 , f4 , and f14 were identified as potent inhibitors. Compound f1 also showed notable antibacterial activity against MRSA strains with Minimum Inhibitory Concentrations (MICs) ranging from 4–8 µg/mL.

| Compound | Target | Inhibitory Activity (IC₅₀) |

|---|---|---|

| f14 | DNA Gyrase B (GyrB) | 0.28 µM |

| f4 | DNA Gyrase B (GyrB) | 0.31 µM |

| f1 | DNA Gyrase B (GyrB) | 1.21 µM |

Inhibition of Proteases (e.g., Cathepsin B, Collagenase, Thrombin, Neutrophil Elastase, Trypsin)

The quinazoline framework is a versatile scaffold for developing inhibitors of various proteases, which are enzymes involved in a multitude of pathological conditions, including cancer and inflammation.

Cathepsin B: Cysteine cathepsins, including Cathepsin B, are implicated in cancer progression and inflammatory diseases. Several studies have reported the synthesis of quinazoline derivatives as potent inhibitors of these enzymes. For example, a series of (E)-8-benzylidene-5,6,7,8-tetrahydro-2,4-diarylquinazolines were synthesized and evaluated as inhibitors of mammalian hepatic cysteine proteases. One of the most active compounds, (E)-8-(4-fluorobenzylidene)-4-(4-fluorophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline , exhibited extremely potent inhibition of Cathepsin B with a Ki value in the picomolar (10⁻¹⁰ M) range. Another study on 2,3-dihydroquinazolin-4(1H)-ones also found that these analogs inhibited Cathepsin B with Ki values in the nanomolar range.

Other Proteases: While the quinazoline scaffold has been extensively explored for its activity against Cathepsin B and other cysteine proteases, its role in inhibiting other proteases such as collagenase, thrombin, neutrophil elastase, and trypsin is less extensively documented in the reviewed literature. Although human neutrophil elastase (HNE) is a known therapeutic target for inflammatory diseases, current research on potent inhibitors has largely focused on other heterocyclic scaffolds like cinnolines and N-benzoylindazoles. nih.govfigshare.com Similarly, specific inhibitory data for quinazoline derivatives against collagenase, thrombin, and trypsin is not as prominent, suggesting these may be areas for future investigation.

| Compound Class/Example | Target Protease | Inhibitory Potency (Kᵢ) |

|---|---|---|

| (E)-8-benzylidene-5,6,7,8-tetrahydro-2,4-diarylquinazolines | Cathepsin B | ~10⁻¹⁰ M |

| 2,3-Dihydroquinazolin-4(1H)-ones | Cathepsin B | Nanomolar range |

Inhibition of Phospholipase A2 Isoforms (hsPLA2-G-IIA, hsPLA2-G-V, hsPLA2-G-X)

Phospholipase A2 (PLA2) enzymes are key players in the inflammatory cascade, primarily through their role in releasing arachidonic acid from cell membranes, which is a precursor to prostaglandins and other inflammatory mediators. Consequently, inhibitors of PLA2 are considered valuable therapeutic agents for treating inflammatory conditions.

The quinazoline scaffold has been identified as a promising structure for the development of PLA2 inhibitors. Research has been directed towards synthesizing and evaluating quinazoline derivatives for their potential to block PLA2 activity. Studies have described the development of octahydroquinazolinone compounds specifically for their anti-phospholipase A2 and antiprotease activities. The rationale behind this approach is that dual inhibition of both PLA2 and certain proteases could effectively mitigate inflammatory processes and reduce the risk factors for related diseases. While specific inhibitory data against isoforms like hsPLA2-G-IIA, hsPLA2-G-V, and hsPLA2-G-X are not detailed in the available literature, the investigation into quinazoline-containing compounds as PLA2 inhibitors confirms the therapeutic interest in this mechanism of action.

Inhibition of Oxidoreductases (e.g., XOR, α-Amylase, α-Glucosidase)

Analogs of this compound have also been investigated for their ability to inhibit various oxidoreductases and related enzymes, which are important targets in metabolic disorders.

Xanthine (B1682287) Oxidase (XOR): Xanthine oxidase is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. Overactivity of this enzyme can lead to hyperuricemia and gout. Research into 5,6-dihydropyrazolo/pyrazolo[1,5-c]quinazoline derivatives has shown them to be effective inhibitors of xanthine oxidase. One of the lead compounds from this series demonstrated an IC₅₀ value of 10.96 μM. Quinazolinone derivatives have also been noted for their inhibitory activity against XOR.

α-Amylase and α-Glucosidase: The inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a key strategy for managing postprandial hyperglycemia in type 2 diabetes. Studies on quinoline (B57606) and dihydroquinazoline (B8668462) derivatives, which are structurally related to quinazolines, have revealed potent inhibitory effects. For example, a 6-iodo-2-(4-fluorophenyl)-substituted dihydroquinazoline 3-oxide analog (3f ) was a strong inhibitor of α-amylase, while other derivatives (3c, 3l, 3p ) showed the highest activity against α-glucosidase, with IC₅₀ values as low as 0.78 μM. These compounds act as allosteric, non-competitive inhibitors of α-glucosidase.

| Compound Class/Example | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference Compound (IC₅₀) |

|---|---|---|---|

| 5,6-dihydropyrazolo[1,5-c]quinazoline analog | Xanthine Oxidase | 10.96 µM | Allopurinol (Not specified) |

| Quinoline hybrid 4i | α-Glucosidase | 15.85 µM | Acarbose (17.85 µM) |

| Dihydroquinazoline 3-oxide 3p | α-Glucosidase | 0.78 ± 0.05 µM | Acarbose (Not specified) |

| Dihydroquinazoline 3-oxide 3l | α-Glucosidase | 0.92 ± 0.01 µM | Acarbose (Not specified) |

| Dihydroquinazoline 3-oxide 3f | α-Amylase | 0.64 ± 0.01 µM | Acarbose (Not specified) |

Mechanisms of Action for the Chemical Compound and its Derivatives

The biological activities of this compound and its extensive family of analogs stem from their ability to interact with and inhibit a wide array of crucial biological enzymes. The quinazoline core acts as a "privileged structure" in medicinal chemistry, allowing for modifications that can tune its specificity and potency against various targets. ekb.eg

The primary mechanisms of action for quinazoline derivatives can be summarized as follows:

Inhibition of Enzymes for DNA Replication and Repair: A key mechanism, particularly for the antimicrobial and anticancer properties of quinazolines, is the inhibition of enzymes vital to DNA integrity. This includes targeting bacterial DNA gyrase , which disrupts DNA replication and leads to bacterial cell death, as well as inhibiting enzymes in the DNA repair system in cancer cells, such as poly(ADP-ribose) polymerase (PARP) and topoisomerase . ekb.eg

Modulation of Cell Signaling Pathways: Many quinazoline derivatives function by inhibiting protein kinases, which are central to cellular signaling. Several FDA-approved anticancer drugs, such as gefitinib and erlotinib, are quinazoline-based epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors . nih.govnih.gov By blocking these kinases, the compounds can halt aberrant signaling pathways that drive tumor growth and proliferation.

Interference with Metabolic Pathways: Quinazoline analogs can modulate metabolic processes by inhibiting key enzymes. This is demonstrated by their ability to inhibit α-amylase and α-glucosidase , which helps control carbohydrate metabolism and blood glucose levels. Furthermore, their inhibition of xanthine oxidase impacts purine metabolism, offering a therapeutic strategy for gout.

Anti-inflammatory Activity: The anti-inflammatory effects of quinazoline derivatives are linked to their inhibition of enzymes in the inflammatory cascade. This includes the inhibition of phospholipase A2 , which blocks the production of pro-inflammatory eicosanoids, and the inhibition of proteases like cathepsins , which are involved in inflammatory processes.

Inhibition of Folate Metabolism: Some quinazoline derivatives are designed to act as antimetabolites. For instance, certain analogs inhibit dihydrofolate reductase (DHFR) , an enzyme essential for the synthesis of nucleotides and amino acids. mdpi.com This inhibition disrupts DNA synthesis and cell division, a mechanism exploited in cancer chemotherapy.

In essence, the versatility of the quinazoline scaffold allows it to serve as a foundation for inhibitors targeting a diverse range of enzymes, leading to a broad spectrum of pharmacological activities from antimicrobial and anticancer to anti-inflammatory and antidiabetic effects. wisdomlib.org

Structure Activity Relationship Sar and Computational Chemistry Studies of 6 Quinazolin 4 Ylamino Hexanoic Acid Derivatives

Elucidation of Key Pharmacophoric Features

Pharmacophore modeling identifies the essential structural features of a molecule required for its biological activity. For quinazoline-based inhibitors, several key features have been elucidated. The 4-aminoquinazoline scaffold itself is a critical pharmacophoric element, capable of interacting with the ATP-binding site of various protein kinases. nih.govmdpi.com

The fundamental pharmacophore for many quinazoline (B50416) kinase inhibitors includes:

The Quinazoline Core: This planar heterocyclic system serves as the primary scaffold that fits into the adenine-binding pocket of ATP-dependent enzymes. nih.gov

Nitrogen Atoms at N1 and N3: These atoms are crucial for forming key hydrogen bonds with the hinge region of the kinase domain. Specifically, the N1 atom often acts as a hydrogen bond acceptor from a backbone NH group (e.g., Met793 in EGFR), which is a canonical interaction for this class of inhibitors. nih.govmdpi.com The N3 atom can also participate in hydrogen bonding, sometimes through a water molecule, further stabilizing the ligand-protein complex. nih.govmdpi.com

The 4-Amino Linker: The amino group at the C4 position provides a crucial connection point for side chains and is integral to the molecule's orientation within the binding site.

The Aliphatic Carboxylic Acid Chain: The hexanoic acid moiety provides a flexible linker that can position the terminal carboxyl group to interact with specific residues or extend towards the solvent-exposed region of the target protein.

These features collectively enable the molecule to mimic the binding of ATP, thereby competitively inhibiting the enzyme's function.

Impact of Substituent Variations on Biological Activity

The biological activity of 6-(quinazolin-4-ylamino)hexanoic acid derivatives can be finely tuned by modifying different parts of the molecule. SAR studies have explored substitutions on the quinazoline ring, modifications to the hexanoic acid chain, and the addition of various functional groups.

Substitutions on the benzene (B151609) portion of the quinazoline ring, particularly at the C6 and C7 positions, significantly impact the compound's potency and properties. These positions are often directed toward the solvent-exposed region of the kinase binding site. nih.govmdpi.com

Small Lipophilic Groups: The introduction of small and lipophilic (hydrophobic) groups, such as chloro (-Cl), bromo (-Br), or methyl (-CH₃) groups, at certain positions has been shown to increase inhibitory activity. nih.gov This is often attributed to enhanced hydrophobic interactions with nonpolar residues in the binding pocket.

Hydrophilic Groups: Conversely, the introduction of bulky or highly hydrophilic groups at these same positions can sometimes lead to a decrease in activity, potentially due to steric hindrance or unfavorable interactions. nih.gov

Methoxy (B1213986) Groups: The substitution of methoxy (-OCH₃) groups at the C6 and C7 positions is a common strategy in the design of potent kinase inhibitors, contributing to favorable interactions and improved pharmacological profiles.

| Position | Substituent Type | General Effect on Activity | Reference |

| C6 / C7 | Small Lipophilic (-Br, -Cl, -CH₃) | Increased Potency | nih.gov |

| C6 / C7 | Bulky/Hydrophilic Groups | Decreased Potency | nih.gov |

| C6 / C7 | Methoxy (-OCH₃) Groups | Often Favorable |

The linker connecting the quinazoline core to other functional groups is a critical determinant of biological activity. While this article focuses on the hexanoic acid (a six-carbon chain) derivative, studies on related compounds have demonstrated the importance of linker length.

Research has shown that the optimal length of the carbon chain linker can vary depending on the specific target. In one study on dual EGFR/VEGFR2 inhibitors, a longer chain linker between the quinazoline core and a triazole moiety was found to be favorable for inhibitory activity. nih.gov Another study found that a flexible four-carbon linker increased antiproliferative and inhibitory activities toward both wild-type and mutant EGFR kinase. nih.gov These findings suggest that the six-carbon chain of hexanoic acid provides significant conformational flexibility, allowing the terminal functional group to adopt an optimal position for interacting with the target protein. Modifications such as cyclizing the linker, for instance into a pyrrolidine (B122466) ring, have also been explored to lock the molecule's conformation and block oxidative metabolism. nih.gov

The balance between hydrophobicity and hydrophilicity (lipophilicity) is a critical factor in drug design, affecting a compound's solubility, cell permeability, and binding affinity. In the context of quinazoline derivatives, the addition of different moieties has yielded varied results.

Hydrophobic Groups: Incorporating hydrophobic components, such as a furan (B31954) ring, can enhance a compound's lipophilicity and its ability to interact with hydrophobic pockets within a biological target. ontosight.ainih.gov

Hydrophilic Groups: The strategic insertion of hydrophilic moieties can also enhance activity. For example, incorporating the hydrophilic portion of the drug Neratinib at the C4 position of the quinazoline core resulted in a highly potent dual inhibitor. nih.gov This highlights that while the core interaction is often hydrophobic, specific hydrophilic interactions at the periphery of the binding site can be highly beneficial.

This interplay demonstrates that a successful inhibitor often requires a carefully balanced combination of hydrophobic and hydrophilic features to achieve optimal target engagement and favorable drug-like properties.

Molecular Modeling and Docking Simulations

Computational methods, such as molecular modeling and docking simulations, are invaluable tools for visualizing and understanding how ligands interact with their protein targets at an atomic level. nih.gov These studies provide insights that guide the rational design of new derivatives.

Molecular docking simulations of 4-anilinoquinazoline (B1210976) derivatives into the ATP-binding site of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), have revealed a consistent binding mode. nih.govmdpi.comnih.gov

Hydrogen Bonding: A critical interaction involves the formation of a hydrogen bond between the N1 atom of the quinazoline ring and the backbone amide proton of a conserved methionine residue (Met793 in EGFR) in the hinge region of the kinase. nih.govmdpi.com A second hydrogen bond, often mediated by a water molecule, can form between the N3 atom and a threonine residue (Thr854 in EGFR). nih.govmdpi.com

Hydrophobic Interactions: The quinazoline ring itself sits (B43327) within a largely hydrophobic pocket, making favorable van der Waals contacts. The substituent attached to the 4-amino group is typically directed towards the back of the ATP binding pocket, where it can engage in further hydrophobic interactions. nih.govmdpi.com

Interactions of Substituents: Substituents at the C6 and C7 positions of the quinazoline ring are generally oriented towards the entrance of the binding site, where they can interact with solvent or form additional contacts with the protein surface. nih.govmdpi.com

These computational models are often validated by co-crystal structures of known inhibitors and are instrumental in explaining the observed SAR, providing a structural basis for why certain substitutions enhance biological activity while others diminish it. nih.govrsc.org

| Interaction Type | Ligand Feature | Target Residue (EGFR Example) | Reference |

| Hydrogen Bond | Quinazoline N1 | Met793 (Hinge Region) | nih.govmdpi.com |

| Water-mediated H-Bond | Quinazoline N3 | Thr854 | nih.govmdpi.com |

| Hydrophobic Interactions | Quinazoline Ring System | Hydrophobic Pocket | nih.govmdpi.com |

| Hydrophobic Interactions | C4-Anilino Substituent | Back of ATP Pocket | nih.govmdpi.com |

Prediction of Binding Modes and Affinities

Computational docking studies are instrumental in predicting how this compound derivatives orient themselves within the active sites of target proteins and in estimating the strength of these interactions. These predictions are crucial for understanding the molecular basis of their biological activity and for the rational design of new, more potent inhibitors.

Molecular docking simulations have shown that quinazoline derivatives can adopt specific conformations to maximize their interactions with key amino acid residues. For instance, in studies of quinazolinone derivatives as inhibitors of matrix metalloproteinase-13 (MMP-13), a U-shaped conformation was identified as being important for activity. nih.gov The quinazolinone core often acts as a scaffold, while its substituents form critical hydrogen bonds and electrostatic interactions. In one such study, the CN group at the R2 position of a quinazolinone derivative was found to form hydrogen bonds with Met253 and an electrostatic interaction with Lys249, which was suggested to be a reason for its enhanced inhibitory activity. nih.gov

Docking studies on quinazoline derivatives targeting the 4JQA protein, a key component in the inflammatory response, have demonstrated strong binding affinities. ijfmr.com These studies revealed significant interactions with amino acid residues essential for the protein's function, suggesting a potential mechanism of action for their anti-inflammatory effects. ijfmr.com Similarly, when investigating quinazoline derivatives as inhibitors of the epidermal growth factor receptor (EGFR), key residues such as Met769 have been identified as forming crucial hydrogen bonds with the amine group on the quinazoline ring. nih.govnih.gov

The predicted binding affinities, often expressed in terms of kcal/mol, provide a quantitative measure of the ligand-protein interaction. For a series of nih.govnih.govnih.govtriazino[2,3-c]quinazoline derivatives studied for their affinity towards COX-1, the predicted affinities ranged from -2.7 to -6.6 kcal/mol. nih.gov In another study focusing on EGFR inhibitors, a good correlation was observed between the calculated binding free energy (ΔG binding) and the experimental IC50 values. nih.gov

Table 1: Predicted Binding Affinities and Key Interactions of Quinazoline Derivatives

| Compound/Derivative Class | Target Protein | Predicted Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Quinazolinone Derivatives | MMP-13 | Not specified | Met253, Lys249, Ser250, Gly248 | Hydrogen bonds, Electrostatic interactions |

| nih.govnih.govnih.govtriazino[2,3-c]quinazolines | COX-1 | -2.7 to -6.6 | Arg120, Tyr355 | Not specified |

| Quinazoline-2,4,6-triamines | EGFR | Not specified | Met769 | Hydrogen bonds |

| Substituted quinazolin-4(3H)-ones | Not specified | -42.08 | Ser530, Phe518, Ser353 | Hydrogen bonds, Pi-sigma interactions |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinazoline derivatives, QSAR models have been instrumental in identifying the key structural features that govern their inhibitory potential against various targets. nih.govfrontiersin.orgorientjchem.orgfrontiersin.org

These models are developed by correlating various molecular descriptors (physicochemical, electronic, and steric properties) with the observed biological activity, often expressed as IC50 or pIC50 values. The reliability of QSAR models is typically assessed through statistical parameters such as the squared correlation coefficient (r²), the cross-validated squared correlation coefficient (q²), and the predictive squared correlation coefficient (Rpred²). nih.gov

For a series of quinazolinone derivatives targeting MMP-13, reliable CoMFA (q² = 0.646, r² = 0.992, Rpred² = 0.829) and CoMSIA (q² = 0.704, r² = 0.992, Rpred² = 0.839) models were successfully constructed. nih.gov The contour maps generated from these models indicated that electrostatic, hydrophobic, and hydrogen-bond acceptor fields were the primary factors influencing the inhibitory activity. nih.gov Similarly, in a study on quinazoline derivatives as EGFR inhibitors, robust 3D-QSAR models with strong q² and r² values were developed, which reliably predicted the efficacy of the inhibitors. frontiersin.org

Correlation of 2D Descriptors with Biological Endpoints

Two-dimensional (2D) QSAR studies focus on descriptors that can be calculated directly from the 2D representation of a molecule, such as topological indices, constitutional descriptors, and electronic properties. These studies provide valuable insights into the structure-activity relationships of quinazoline derivatives.

In a QSAR study of benzoquinone derivatives as 5-lipoxygenase inhibitors, a genetic algorithm was used to select the most relevant 2D descriptors for building the model. researchgate.net For quinazoline derivatives with anticancer activity, electronic descriptors have been shown to be particularly important. orientjchem.org One study found that atomic net charges on specific carbon and oxygen atoms (C6, C10, C12, O12), along with HOMO and LUMO energies, were the most significant descriptors for predicting anticancer activity. orientjchem.org

The development of a robust QSAR model often involves multiple linear regression analysis to select the most relevant descriptors. For a set of pyrimidine-2,4-dione derivatives, a QSAR model with good stability and predictability was established (Ntraining = 18; R² = 0.796; R²adjusted = 0.7523; F = 18.209; Q² = 0.67999). researchgate.net

Table 2: Examples of 2D Descriptors Used in QSAR Studies of Quinazoline and Related Derivatives

| Descriptor Type | Specific Descriptor Examples | Biological Endpoint Correlated With |

|---|---|---|

| Electronic | Atomic Net Charge (C6, C10, C12, O12), HOMO Energy, LUMO Energy | Anticancer Activity |

| Topological | Not specified | HIV Reverse Transcriptase Inhibition |

| Physicochemical | Not specified | 5-Lipoxygenase Inhibition |

In Silico Screening and Virtual Ligand Design

In silico screening and virtual ligand design are powerful computational tools used to identify and optimize novel bioactive compounds from large chemical libraries. These methods have been successfully applied to the discovery of new quinazoline derivatives with desired pharmacological properties. ijfmr.comfrontiersin.orgresearchgate.net

Virtual screening can be either ligand-based or structure-based. Ligand-based approaches, such as pharmacophore modeling, use the information from known active compounds to search for new molecules with similar features. frontiersin.org Structure-based approaches, on the other hand, rely on the 3D structure of the target protein to dock and score potential ligands.

In a study aimed at identifying novel EGFR inhibitors, an E-pharmacophore model was developed based on a potent known inhibitor. frontiersin.org This model was then used to screen the eMolecules database, leading to the identification of 19 virtual screening hits. frontiersin.org These hits were further evaluated using 3D-QSAR and showed predicted pIC50 values consistent with experimental data. frontiersin.org

Application in Penicillin-Binding Protein Targeting

Penicillin-binding proteins (PBPs) are crucial enzymes involved in bacterial cell wall synthesis and are a key target for antibacterial drugs. nih.gov Quinazolinone derivatives have emerged as a promising class of non-β-lactam PBP inhibitors. nih.gov

In silico studies have been employed to explore the potential of quinazolinone-based compounds to interact with mycobacterial PBPs. nih.gov Molecular modeling has revealed a novel allosteric site in PonA1 that can be targeted by these derivatives. nih.gov The stable interactions observed with key residues at this site suggest a non-β-lactam mechanism of inhibition, which is particularly valuable in the context of growing β-lactam resistance. nih.gov

In one instance, a quinazolinone derivative demonstrated synergistic activity with piperacillin-tazobactam (B1260346) against methicillin-resistant Staphylococcus aureus (MRSA) by binding to an allosteric site on PBP2a. nih.gov This binding induced a conformational change that made the active site more susceptible to inhibition by piperacillin. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of molecules over time, offering insights into the conformational changes and stability of ligand-protein complexes. mdpi.comsemanticscholar.org For quinazoline derivatives, MD simulations have been used to refine docking poses, analyze the stability of interactions, and understand the dynamic nature of the binding process. nih.govnih.govnih.govfrontiersin.org

MD simulations of quinazolinone inhibitors in complex with MMP-13 revealed that hydrogen bonding interactions with residues such as Ser250 and Gly248 were enhanced over the course of the simulation, highlighting the importance of a U-shaped conformation for stable binding. nih.gov In the study of EGFR inhibitors, 200 ns MD simulations of selected ligands demonstrated their stability and consistent interaction with the target protein. frontiersin.org The calculation of MM/GBSA free energy from the simulation trajectories corroborated the docking scores and highlighted the superior affinity of certain compounds for EGFR1. frontiersin.org

Conformational analysis, often performed in conjunction with MD simulations, helps to identify the low-energy and biologically active conformations of a molecule. For quinazoline derivatives, understanding the preferred conformations is crucial for designing molecules that can fit optimally into the binding site of their target.

Bioisosteric Replacements of the Carboxylic Acid Moiety

Bioisosteric replacement is a strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. nih.govdrughunter.commdpi.comhyphadiscovery.comresearchgate.net The carboxylic acid group in this compound is a key functional group that can be a target for bioisosteric replacement.

Carboxylic acids can be replaced by a variety of other acidic functional groups, known as bioisosteres. One of the most common non-classical bioisosteres for a carboxylic acid is the 5-substituted 1H-tetrazole ring. drughunter.com Tetrazoles have a pKa comparable to carboxylic acids but offer greater lipophilicity. drughunter.com However, their strong hydrogen bonding capacity can sometimes negatively impact membrane permeability. drughunter.com

Other potential bioisosteres for carboxylic acids include N-acylsulfonamides and isooxazolols. hyphadiscovery.com Neutral bioisosteres that rely on non-ionic interactions, such as hydrogen bonding and cation-π interactions, are also being explored. hyphadiscovery.com For example, an aryl group could potentially replace a carboxylic acid by forming a cation-π interaction with a key arginine residue in the binding site. hyphadiscovery.com

In the context of quinazoline derivatives, bioisosteric replacement has been explored to modify their properties. For instance, the replacement of a carbon atom with a sulfur atom in a series of nih.govnih.govnih.govtriazino[2,3-c]quinazolines was investigated, although in this particular case, it led to a decrease in the calculated affinity for COX-1. nih.gov

Table 3: Common Bioisosteric Replacements for the Carboxylic Acid Moiety

| Original Moiety | Bioisosteric Replacement | Key Properties of Replacement |

|---|---|---|

| Carboxylic Acid | 5-Substituted 1H-Tetrazole | Similar pKa, greater lipophilicity |

| Carboxylic Acid | N-Acylsulfonamide | Acidic, can form similar interactions |

| Carboxylic Acid | Isooxazolol | Acidic, can act as a hydrogen bond donor/acceptor |

| Carboxylic Acid | Aryl group (for cation-π interactions) | Neutral, relies on non-ionic interactions |

Future Directions and Research Opportunities

Development of Novel Quinazoline (B50416) Scaffolds Inspired by 6-(Quinazolin-4-ylamino)hexanoic Acid

The core structure of this compound serves as a valuable template for designing new quinazoline-based molecules. Medicinal chemists can systematically modify different parts of the molecule to enhance its biological activity, selectivity, and pharmacokinetic properties. researchgate.net Key strategies include substitutions at various positions of the quinazoline ring, particularly at the 6- and 7-positions, which can lead to significant changes in potency and selectivity against specific biological targets. nih.gov

Modifications can be systematically introduced to create libraries of novel compounds. mdpi.comnih.gov For instance, replacing the hexanoic acid chain with different linkers or terminal groups could modulate the compound's interaction with its target and improve its drug-like properties. nih.gov The synthesis of derivatives with various substituents on the quinazoline core, such as halogen atoms or small alkyl groups, has been shown to improve anticancer effects in related compounds. nih.gov This approach allows for a thorough investigation of the structure-activity relationship (SAR), providing insights into the key molecular features required for therapeutic efficacy. nih.govresearchgate.net

Table 1: Potential Modifications for Novel Quinazoline Scaffolds

| Molecular Section | Modification Strategy | Potential Outcome |

|---|---|---|

| Quinazoline Core | Substitution at positions 6 and 7 | Altered potency and target selectivity nih.gov |

| Amino Linker | Varying length and rigidity | Optimized binding affinity and pharmacokinetics |

| Hexanoic Acid Chain | Replacement with bioisosteres (e.g., tetrazoles, hydroxamic acids) | Improved metabolic stability and target interaction nih.gov |

| Aromatic Ring | Introduction of electron-withdrawing or donating groups | Enhanced electronic and hydrophobic interactions nih.gov |

Exploration of New Therapeutic Applications Beyond Current Findings

The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with a wide array of biological activities. mdpi.comnih.gov While many quinazoline derivatives are investigated for their anticancer properties, this chemical class has demonstrated potential in treating a multitude of other conditions. mdpi.comnih.gov

Future research should aim to screen this compound and its novel analogs against a diverse panel of biological targets. This could uncover new therapeutic applications in areas such as:

Neurodegenerative Diseases: Given the complexity of conditions like Alzheimer's disease, the multi-target potential of quinazoline derivatives makes them attractive candidates for further investigation. nih.govnih.gov

Inflammatory Disorders: Certain quinazolinones have shown the ability to inhibit the expression of inflammatory mediators like COX-2, IL-1β, and TNF-α, suggesting a potential role in treating inflammatory diseases. nih.gov

Infectious Diseases: The quinazoline nucleus is a component of various synthetic compounds with documented antibacterial, antifungal, antiviral, and antimalarial properties. mdpi.commdpi.comnih.gov

Advanced Computational Approaches for Drug Design and Optimization

Modern computational tools are indispensable in accelerating the drug discovery process. For this compound, these methods can provide profound insights into its mechanism of action and guide the design of more potent and selective derivatives.

Molecular Docking: This technique can predict the binding orientation and affinity of the compound and its analogs within the active site of a target protein. researchgate.netnih.gov Docking studies can help rationalize observed biological activities and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can predict the activity of newly designed molecules before their synthesis, saving time and resources. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-protein complex, assessing the stability of the interaction over time and revealing conformational changes that may occur upon binding. nih.gov

Table 2: Application of Computational Methods in Drug Design

| Computational Method | Application | Key Benefit |

|---|---|---|

| Molecular Docking | Predict binding mode and affinity | Guide rational design of new derivatives researchgate.net |

| QSAR | Predict biological activity from structure | Prioritize synthesis of most promising compounds nih.gov |

| ADME Prediction | In silico evaluation of pharmacokinetic properties | Early identification of candidates with good drug-like profiles |

| MD Simulation | Assess stability of ligand-receptor complex | Deeper understanding of binding dynamics nih.gov |

Combination Strategies with Existing Therapeutic Modalities

In complex diseases like cancer, combination therapy is a standard approach to enhance treatment efficacy and overcome drug resistance. Quinazoline derivatives, particularly those targeting growth factor receptors, are excellent candidates for combination strategies. Future studies could explore pairing this compound or its optimized derivatives with other therapeutic agents.

The rationale for such combinations is often synergistic. For example, a quinazoline-based EGFR inhibitor could be combined with a cytotoxic chemotherapy agent. The quinazoline compound would block a key signaling pathway that promotes cell proliferation, while the chemotherapy agent would induce cell death through a different mechanism. This dual-pronged attack can lead to a more profound and durable therapeutic response.

High-Throughput Screening and Lead Optimization Efforts

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify "hits" with desired biological activity. nih.govmdpi.com A library of compounds designed around the this compound scaffold could be subjected to HTS to identify initial lead compounds for a specific therapeutic target. mdpi.com

Once initial hits are identified, the process of lead optimization begins. This iterative cycle involves:

Synthesis: Creating analogs of the lead compound with specific structural modifications. nuvisan.com

Testing: Evaluating the new compounds in a battery of biological assays to measure potency, selectivity, and other critical parameters.

Analysis: Using the resulting data, including SAR and computational insights, to design the next round of modifications. nuvisan.com

This process aims to systematically refine the properties of the lead compound, improving its efficacy and safety profile to generate a preclinical candidate that is suitable for further development. nih.govnih.gov

Q & A

Basic: What are the key considerations for optimizing the synthesis of 6-(Quinazolin-4-ylamino)hexanoic acid?

Methodological Answer:

Synthesis optimization requires careful selection of coupling reagents and reaction conditions. For example:

- Conjugation strategies : Use carbodiimide-based reagents (e.g., EDC or DCC) to activate the carboxylic acid group of hexanoic acid for amide bond formation with quinazolin-4-amine derivatives .

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive functional groups .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization improves yield and purity .

Advanced: How can researchers resolve contradictions in reported biological activity data for quinazoline-hexanoic acid derivatives?

Methodological Answer:

Discrepancies often arise from structural modifications or assay variability. Strategies include:

- Structure-activity relationship (SAR) studies : Systematically vary substituents on the quinazoline ring (e.g., electron-withdrawing groups at position 6) to correlate structural features with activity .

- Standardized bioassays : Use isogenic cell lines and consistent readouts (e.g., IC₅₀ in kinase inhibition assays) to minimize inter-laboratory variability .

- Computational docking : Compare binding affinities of derivatives with target proteins (e.g., EGFR or PARP) using molecular modeling software to identify critical interactions .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : Analyze ¹H/¹³C NMR to verify amine proton shifts (δ 6.5–8.0 ppm for quinazoline protons) and hexanoic acid chain integration .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 303.15 for C₁₄H₁₈N₄O₂) and fragmentation patterns .

- Elemental analysis : Validate C, H, N percentages within ±0.4% of theoretical values .

Advanced: How should researchers design experiments to investigate the mechanism of action of this compound?

Methodological Answer:

- Target identification : Use affinity chromatography with immobilized derivatives to pull down interacting proteins, followed by LC-MS/MS analysis .

- Kinetic studies : Perform time-dependent enzyme inhibition assays (e.g., for kinases) to distinguish competitive vs. non-competitive binding .

- Mutagenesis : Introduce point mutations in putative binding pockets (e.g., ATP-binding sites) to validate critical residues for activity .

Basic: What methods are recommended for assessing the purity of this compound in preclinical studies?

Methodological Answer:

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and compare retention times against certified standards .

- TLC : Monitor reaction progress using silica plates and visualize spots with ninhydrin (for amines) or iodine vapor .

- Melting point analysis : Ensure sharp melting ranges (±2°C) to confirm crystallinity and absence of impurities .

Advanced: How can researchers address low solubility of this compound in aqueous buffers?

Methodological Answer:

- Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .

- Prodrug derivatization : Synthesize ester or amide prodrugs (e.g., methyl ester) that hydrolyze in vivo to release the active compound .

- Structural analogs : Replace hydrophobic groups (e.g., phenyl substituents) with polar moieties (e.g., hydroxyl or carboxylate) to improve hydrophilicity .

Basic: What are the best practices for storing this compound to ensure stability?

Methodological Answer:

- Temperature : Store lyophilized powder at −20°C under desiccation to prevent hydrolysis or oxidation .

- Light protection : Use amber vials to avoid photodegradation of the quinazoline ring .

- Buffer preparation : Prepare fresh solutions in neutral pH buffers (e.g., PBS) and avoid repeated freeze-thaw cycles .

Advanced: How can computational tools aid in optimizing the pharmacokinetic profile of this compound?

Methodological Answer:

- ADMET prediction : Use software like Schrödinger’s QikProp to estimate logP, blood-brain barrier permeability, and cytochrome P450 interactions .

- Metabolite profiling : Simulate Phase I/II metabolism with ADMET Predictor to identify susceptible sites (e.g., hexanoic acid chain) for structural hardening .

- Molecular dynamics (MD) : Model binding stability in physiological conditions (e.g., 310 K, 1 atm) to prioritize derivatives with prolonged target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.